molecular formula C12H14N2O2 B15335651 2-(2-Ethoxyphenyl)imidazole-5-methanol

2-(2-Ethoxyphenyl)imidazole-5-methanol

Cat. No.: B15335651
M. Wt: 218.25 g/mol
InChI Key: GSTPEWILFBMTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)imidazole-5-methanol is an imidazole derivative featuring a 2-ethoxyphenyl substituent at position 2 and a hydroxymethyl (-CH₂OH) group at position 5 of the imidazole ring. Imidazole derivatives are widely explored in medicinal chemistry and material science due to their diverse biological activities and tunable physicochemical properties .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[2-(2-ethoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O2/c1-2-16-11-6-4-3-5-10(11)12-13-7-9(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14)

InChI Key

GSTPEWILFBMTHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC=C(N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Ethoxyphenyl)imidazole-5-methanol 2-ethoxyphenyl (2), -CH₂OH (5) C₁₂H₁₄N₂O₂ 218 Ethoxy group enhances lipophilicity; hydroxymethyl improves water solubility.
(2-Phenyl-1H-imidazol-5-yl)methanol Phenyl (2), -CH₂OH (5) C₁₀H₁₀N₂O 174 Lacks ethoxy group; simpler structure with lower molecular weight.
5-Methyl-2-phenyl-1H-imidazole-4-methanol Phenyl (2), methyl (5), -CH₂OH (4) C₁₁H₁₂N₂O 188 Methyl substituent increases steric hindrance; methanol at position 4.

Structural Insights :

  • Positional isomerism (e.g., methanol at position 4 vs. 5) impacts hydrogen-bonding capacity and solubility .

Reaction Conditions :

  • High temperatures (120°C) and inert atmospheres (N₂) are common for imidazole cyclization .
  • Sodium metabisulfite (Na₂S₂O₅) in DMF vs. sodium methylate (NaOMe) in DMSO highlights catalyst diversity for tuning reaction efficiency.

Physicochemical Properties

  • Solubility : The ethoxy group increases lipophilicity, reducing water solubility compared to hydroxymethyl analogs. However, the -CH₂OH group mitigates this effect by introducing polarity .
  • Stability : Electron-donating substituents (e.g., ethoxy) enhance thermal stability compared to nitro groups, which are electron-withdrawing and may destabilize the ring .

Pharmacological Potential

  • Imidazole derivatives exhibit antimicrobial, antifungal, and antiglycation activities .
  • The ethoxy group may enhance membrane permeability, improving bioavailability compared to polar analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.